Product packaging for Decyl butyrate(Cat. No.:CAS No. 5454-09-1)

Decyl butyrate

Cat. No.: B1670166
CAS No.: 5454-09-1
M. Wt: 228.37 g/mol
InChI Key: PUCQHFICPFUPKW-UHFFFAOYSA-N
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Description

Decyl butyrate, also known as decyl butanoate, is a synthetic ester with the chemical formula C14H28O2 and a molecular weight of 228.37 g/mol . This compound is presented as a colorless to pale yellow oily liquid and is characterized by its distinct sweet, fruity, and waxy odor with subtle rosy and fatty undertones, making it a valuable material for research and development in flavor and fragrance formulations . Its odor is often described as ethereal and apricot-like . In industrial research and development, this compound serves as a key intermediate and standard. Its primary applications include use as a reference compound in gas chromatography and mass spectrometry for the identification and quantification of volatile compounds . Furthermore, it is investigated for its utility in organic synthesis and as a model substrate for studying the properties and reactions of medium-chain esters. Researchers value this compound for its well-defined physical properties, including a boiling point of approximately 270°C at 760 mmHg, a specific gravity of about 0.862 at 25°C, and low solubility in water . It is soluble in alcohol and other organic solvents, which facilitates its use in various experimental protocols . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use . It is strictly prohibited for use in food, cosmetics, or pharmaceuticals, or for any form of personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O2 B1670166 Decyl butyrate CAS No. 5454-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decyl butanoate
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InChI

InChI=1S/C14H28O2/c1-3-5-6-7-8-9-10-11-13-16-14(15)12-4-2/h3-13H2,1-2H3
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InChI Key

PUCQHFICPFUPKW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCCCCCCCOC(=O)CCC
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
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DSSTOX Substance ID

DTXSID4063903
Record name Decyl butyrate
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Molecular Weight

228.37 g/mol
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Physical Description

oily liquid with an ethereal, apricot odour
Record name Decyl butyrate
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Boiling Point

134.00 to 135.00 °C. @ 8.00 mm Hg
Record name Decyl butanoate
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Density

0.8617 (20°)
Record name Decyl butyrate
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CAS No.

5454-09-1
Record name Decyl butyrate
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Iii. Biochemical Pathways and Metabolic Roles of Butyrate Derivatives

Endogenous Biosynthesis and Exogenous Biotransformation of Butyrate (B1204436)

Butyrate, a short-chain fatty acid, is a key product of microbial fermentation in the mammalian gut. Its presence and metabolic activities are crucial for host physiology. The production of butyrate is primarily carried out by specific anaerobic bacteria residing in the colon.

The synthesis of butyrate by gut microbiota from dietary carbohydrates occurs through several metabolic routes, with two pathways being predominant. These pathways converge at the formation of a key intermediate, butyryl-CoA. asm.org

The central metabolic pathway to butyryl-CoA is similar to the reverse of β-oxidation. oup.com Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to butyryl-CoA through a series of enzymatic reactions involving β-hydroxybutyryl-CoA dehydrogenase, crotonase, and butyryl-CoA dehydrogenase. oup.com

From butyryl-CoA, the final conversion to butyrate can proceed via two main enzymatic pathways:

Butyrate Kinase Pathway : This pathway involves two enzymes. First, phosphotransbutyrylase catalyzes the conversion of butyryl-CoA to butyryl-phosphate. Subsequently, butyrate kinase acts on butyryl-phosphate to produce butyrate and ATP. hmdb.ca This pathway is analogous to the formation of acetate (B1210297) from acetyl-CoA and results in the generation of energy for the bacterium. hmdb.ca

Butyryl-CoA:acetate CoA-transferase Pathway : In this pathway, the enzyme butyryl-CoA:acetate CoA-transferase facilitates the transfer of the CoA moiety from butyryl-CoA to an external acetate molecule. hmdb.ca This reaction yields butyrate and acetyl-CoA. portlandpress.com This is considered a significant route for butyrate synthesis among many human fecal bacteria. portlandpress.com In vitro studies suggest this is the dominant mechanism in the human colonic ecosystem. nih.gov

While many butyrate-producing bacteria possess one of these pathways, some organisms have the genetic capacity for both. nih.gov The presence of the genes but (encoding butyryl-CoA:acetate CoA transferase) and buk (encoding butyrate kinase) are often used as markers to identify butyrate-producing bacteria. nih.gov

Table 1: Key Enzymes in Microbial Butyrate Production
EnzymeGenePathwayFunction
PhosphotransbutyrylaseptbButyrate KinaseConverts butyryl-CoA to butyryl-phosphate. nih.gov
Butyrate KinasebukButyrate KinaseConverts butyryl-phosphate to butyrate, generating ATP. taylorandfrancis.com
Butyryl-CoA:acetate CoA-transferasebutButyryl-CoA:acetate CoA-transferaseTransfers CoA from butyryl-CoA to acetate, forming butyrate and acetyl-CoA. nih.gov

The primary substrates for microbial butyrate production in the gut are non-digestible carbohydrates, commonly known as dietary fibers, that escape digestion in the upper gastrointestinal tract. researchgate.net These complex polysaccharides are fermented by the colonic microbiota to produce short-chain fatty acids (SCFAs), including butyrate. researchgate.net

Various types of dietary fibers can influence the amount and type of SCFAs produced. For example, studies have shown that fibers like wheat bran can lead to higher concentrations of butyrate in the distal colon compared to more soluble fibers like guar (B607891) gum or oat bran. nih.gov Insoluble dietary fibers are fermented by butyrate-producing bacteria, which predominantly belong to Clostridium clusters IV and XIVa. nih.gov

The process begins with the breakdown of complex carbohydrates into simpler sugars, which then enter glycolytic pathways to produce pyruvate. Pyruvate is subsequently converted to acetyl-CoA, the primary building block for the butyrate synthesis pathways. nih.gov Besides carbohydrates, other substrates like amino acids (lysine, glutamate) and lactate (B86563) can also be utilized by certain bacteria to produce butyrate. nih.govtaylorandfrancis.com

Table 2: Substrates for Microbial Butyrate Production
Substrate ClassExamplesMetabolic Intermediate
Dietary Fibers (Non-digestible Carbohydrates)Wheat bran, Oat bran, Guar gum, Resistant starchPyruvate, Acetyl-CoA
Amino AcidsLysine (B10760008), GlutamateButyryl-CoA (via different pathways)
Organic AcidsLactatePyruvate

Ester Metabolism and Hydrolysis in Biological Systems

Esters, such as decyl butyrate, are subject to metabolic processes, primarily hydrolysis, which breaks them down into their constituent alcohol and carboxylic acid.

In biological systems, the cleavage of ester bonds is predominantly carried out by a class of enzymes called esterases (a type of hydrolase). This enzymatic hydrolysis is a nucleophilic acyl substitution reaction. researchgate.net The general mechanism involves the attack of a water molecule on the carbonyl carbon of the ester.

The process can be summarized in the following steps:

An active site residue of the esterase, often a serine, acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate. researchgate.net

The intermediate collapses, leading to the release of the alcohol moiety (in the case of this compound, this would be decanol) and the formation of an acyl-enzyme intermediate.

A water molecule then enters the active site and hydrolyzes the acyl-enzyme intermediate.

This releases the carboxylic acid (butyric acid) and regenerates the active enzyme.

This enzymatic process is highly efficient and occurs under physiological conditions of neutral pH and body temperature. researchgate.net The hydrolysis of esters can also be catalyzed by acids or bases, though these mechanisms are less common in a physiological context for ester metabolism. researchgate.netresearchgate.net In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. nih.govatamanchemicals.com In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile. oup.comnih.gov

The products of this compound hydrolysis, decanol (B1663958) and butyrate, are integrated into the body's central metabolic pathways.

Decanol Metabolism: As a fatty alcohol, 1-decanol (B1670082) can be metabolized through oxidation. taylorandfrancis.com The primary pathway involves the oxidation of the terminal methyl group to form the corresponding alcohol, which is 1-decanol. taylorandfrancis.com This alcohol can then undergo further oxidation steps, first to decanal (B1670006) (an aldehyde) and then to decanoic acid (a fatty acid). taylorandfrancis.comresearchgate.net Decanoic acid, as a ten-carbon fatty acid, can then be activated to its CoA ester, decanoyl-CoA. This molecule can enter the mitochondria and undergo β-oxidation, where it is sequentially broken down into acetyl-CoA molecules, which can then enter the citric acid cycle for energy production or be used for other biosynthetic processes. taylorandfrancis.com

Butyrate Metabolism: Butyrate is a readily metabolized short-chain fatty acid and serves as a primary energy source for colonocytes. cambridge.orgwikipedia.org After absorption, butyrate is activated to its coenzyme A derivative, butyryl-CoA. researchgate.net Butyryl-CoA is a central intermediate in fatty acid metabolism and can follow several fates:

β-oxidation: In mitochondria, butyryl-CoA can be oxidized to two molecules of acetyl-CoA, which then enter the citric acid cycle to generate ATP. researchgate.net

Fatty Acid Synthesis: In the cytosol, butyryl-CoA can serve as a primer for the synthesis of longer-chain fatty acids. researchgate.net It can also be converted to acetyl-CoA, which is the primary building block for de novo lipogenesis. nih.govnih.gov Studies have shown that butyrate can be incorporated into cellular lipids like triacylglycerols and phospholipids. nih.gov

Ketone Body Formation: In the liver, under certain metabolic conditions, the acetyl-CoA derived from butyrate oxidation can be converted into ketone bodies.

Therefore, both components of this compound hydrolysis can be efficiently integrated into the host's lipid and energy metabolism. nih.gov

Integration of Hydrolysis Products into Central Metabolic Networks

Energy Metabolic Pathways (e.g., Tricarboxylic Acid Cycle, NADH/ATP Generation, Oxidative Phosphorylation)

Butyrate is a primary energy source for colonocytes, the epithelial cells of the colon, providing them with up to 70% of their energy requirements. youtube.comresearchgate.net Upon absorption into these cells, butyrate is transported into the mitochondrial matrix. researchgate.net There, it undergoes β-oxidation, a metabolic process that converts it into acetyl-CoA. researchgate.netnih.gov

This newly synthesized acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle. nih.govnih.gov The oxidation of acetyl-CoA within the TCA cycle leads to the production of reducing equivalents, primarily in the form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.gov These NADH molecules are crucial for cellular respiration as they donate electrons to the electron transport chain, located on the inner mitochondrial membrane.

The flow of electrons through this chain drives the process of oxidative phosphorylation, which ultimately results in the generation of large amounts of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. nih.gov Studies on colonocytes from germ-free mice, which lack butyrate-producing bacteria, show a state of energy deprivation characterized by decreased expression of key TCA cycle enzymes, reduced NADH levels, and diminished ATP production. nih.gov This highlights the central role of butyrate in maintaining energy homeostasis in the colonic epithelium. nih.gov The metabolism of butyrate downstream of acetyl-CoA, including its oxidation in the TCA cycle, also serves to regulate the intracellular concentration of butyrate itself. nih.gov

Isomerization and Interconversion of Butyrate Forms (e.g., n-butyrate and isobutyrate)

In anaerobic environments, such as the gut, a reversible isomerization occurs between the straight-chain form, n-butyrate, and its branched-chain isomer, isobutyrate. nih.govresearchgate.net This bioconversion is carried out by various strictly anaerobic bacteria. oup.comnih.gov Studies have shown that the degradation of isobutyrate in methanogenic systems often proceeds through the intermediate formation of n-butyrate, which is then further metabolized to acetate and methane (B114726). nih.gov

The mechanism for this rearrangement involves the migration of the carboxyl group. researchgate.netnih.govasm.org Research using 13C-nuclear magnetic resonance (NMR) has demonstrated that the conversion is catalyzed by a coenzyme B12-dependent mutase, specifically a butyryl-CoA:isobutyryl-CoA mutase. nih.govasm.org This enzyme facilitates the reciprocal rearrangement of the coenzyme A (CoA) esters of both isomers. nih.gov

This interconversion is a significant aspect of volatile fatty acid metabolism in anaerobic ecosystems. oup.com For instance, the bacterium Desulforhabdus amnigenus has been shown to excrete significant amounts of isobutyrate when grown on butyrate. oup.com Similarly, Streptomyces fradiae can transform isobutyrate into butyrate, which is then used for the synthesis of straight-chain fatty acids. nih.gov The isomerization appears to be coupled to the methanogenic degradation of the acids, as it is not observed when this process is inhibited. nih.gov

Molecular Mechanisms of Biological Activity of Butyrate (as a moiety)

Histone Deacetylase (HDAC) Inhibition Mechanisms

Butyrate is a well-established inhibitor of histone deacetylases (HDACs), particularly class I and II HDACs. pnas.orgtandfonline.com HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, butyrate causes an accumulation of acetylated histones (histone hyperacetylation). nih.gov This results in a more relaxed chromatin structure, making DNA more accessible to transcription factors and leading to the altered expression of a subset of genes, estimated to be around 2% of mammalian genes. nih.govresearchgate.net

The mechanism of inhibition involves butyrate binding to the catalytic pocket of the HDAC enzyme. researchgate.net Computational studies indicate that butyrate has a lower binding affinity to HDACs compared to other inhibitors like trichostatin-A (TSA), which may contribute to its higher selectivity for cancer cells. researchgate.net The inhibition of HDAC activity by butyrate leads to the transcriptional activation of specific genes, such as the p21 gene, which is a key regulator of the cell cycle. nih.govresearchgate.net This epigenetic modification is a primary mechanism through which butyrate exerts its effects on cell proliferation, differentiation, and apoptosis. nih.govnih.gov

Table 1: Effects of Butyrate as a Histone Deacetylase (HDAC) Inhibitor
MechanismMolecular EffectCellular OutcomeKey Gene Targets
Inhibition of Class I and II HDACsHistone hyperacetylation, leading to relaxed chromatin structureAltered gene expression, cell cycle arrest, induction of apoptosis and differentiationp21(Waf1/Cip1)
Binding to HDAC catalytic pocketBlocks enzymatic removal of acetyl groups from histonesModulation of cellular processes regulated by gene transcriptionGenes with Sp1/Sp3 binding sites

G-Protein Coupled Receptor (GPCR) Signaling Pathways (e.g., GPR41, GPR43, GPR109A)

In addition to its intracellular effects as an HDAC inhibitor, butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors (GPCRs) on the cell surface. The main receptors for butyrate and other short-chain fatty acids (SCFAs) are GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109A (also known as HCAR2). researchgate.netnih.govresearchgate.net

These receptors are expressed in various tissues, including intestinal epithelial cells, immune cells, and adipocytes. nih.govfrontiersin.org Upon binding butyrate, these receptors initiate intracellular signaling cascades.

GPR41 and GPR43: These receptors are activated by acetate, propionate, and butyrate. nih.govresearchgate.net Activation of GPR41 and GPR43 can lead to the modulation of inflammatory responses and hormone secretion. nih.gov For example, signaling through these receptors can mediate mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK, which in turn regulate the production of cytokines and chemokines. frontiersin.org

GPR109A: This receptor is primarily activated by butyrate. youtube.comnih.gov Its activation can inhibit the production of inflammatory proteins by suppressing the nuclear factor kappa B (NF-κB) pathway. youtube.com

Signaling through these GPCRs allows the host to sense the metabolic output of the gut microbiota and respond accordingly, influencing processes from immune homeostasis to energy metabolism. nih.gov For example, binding of butyrate to its receptors can lead to a decrease in cyclic adenosine monophosphate (cAMP), which can subsequently activate the p38 MAPK pathway and induce apoptosis in cancer cells. researchgate.net

Modulation of Cellular Processes (e.g., cell proliferation, apoptosis)

Butyrate has profound effects on cellular processes, most notably inhibiting proliferation and inducing apoptosis (programmed cell death), particularly in cancer cells. nih.govspandidos-publications.com This anti-neoplastic activity is a key area of research.

Cell Proliferation: Butyrate can arrest the cell cycle, predominantly at the G1/S boundary. nih.govmdpi.com This is often achieved through the HDAC-inhibition mechanism, which leads to the increased expression of cell cycle inhibitors like p21. mdpi.comnih.gov The p21 protein inhibits cyclin-dependent kinases (CDKs), which are necessary for the cell to progress through the cell cycle. nih.gov In bovine kidney epithelial cells, butyrate treatment was shown to downregulate cdc6 and cdk1, proteins essential for cell cycle progression. nih.govoup.com

Apoptosis: Butyrate induces apoptosis through multiple pathways. It can trigger the mitochondrial (intrinsic) pathway of apoptosis by altering the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. mdpi.com Studies have shown that butyrate treatment increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. spandidos-publications.comnih.gov This change promotes the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner enzymes of apoptosis. nih.gov Specifically, activation of caspase-3 is a common finding in butyrate-induced apoptosis. nih.govnih.gov Furthermore, butyrate can induce apoptosis in hepatic cancer cells by increasing reactive oxygen species (ROS) and modulating the miR-22/SIRT-1 pathway. nih.gov

Table 2: Butyrate's Modulation of Cellular Processes
Cellular ProcessMechanismKey Molecular TargetsOutcome
Cell Proliferation Induction of cell cycle arrest (G1/S phase)↑ p21, ↓ Cyclin D, ↓ cdk1, ↓ cdc6Inhibition of cell growth
Apoptosis Activation of intrinsic (mitochondrial) pathway↑ Bax/Bcl-2 ratio, ↑ Cytochrome c release, ↑ Caspase-3 activationInduction of programmed cell death
Apoptosis Generation of Reactive Oxygen Species (ROS)↑ miR-22, ↓ SIRT-1Induction of oxidative stress-mediated cell death

Regulation of Inflammatory Responses and Associated Pathways (e.g., STING/NF-κB/p65 pathway)

Butyrate exerts potent anti-inflammatory effects, which are primarily mediated through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govresearchgate.netnih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. nih.gov

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. nih.gov When cells are stimulated by inflammatory signals (like lipopolysaccharide, LPS), IκBα is phosphorylated and degraded, allowing the NF-κB p65 subunit to translocate to the nucleus and activate gene transcription. nih.govnih.gov Research has demonstrated that butyrate can prevent this translocation by inhibiting the degradation of IκBα. nih.gov By stabilizing IκBα, butyrate effectively traps NF-κB in the cytoplasm, thereby suppressing the inflammatory cascade. researchgate.netnih.gov This mechanism has been observed in various cell types, including intestinal epithelial cells and macrophages. researchgate.net

The anti-inflammatory properties of butyrate are also linked to its function as an HDAC inhibitor. researchgate.netfrontiersin.org By inhibiting HDACs, butyrate can suppress NF-κB activation and reduce the transcription of inflammatory genes. researchgate.netfrontiersin.org While the direct link between butyrate and the STING (Stimulator of Interferon Genes) pathway is less detailed in the provided context, the inhibition of NF-κB is a central mechanism by which butyrate regulates inflammatory responses. nih.govresearchgate.net

Antioxidative Stress Response Pathways

Butyrate, a short-chain fatty acid, and its derivatives play a significant role in modulating oxidative stress within the colonic mucosa. Research indicates that butyrate can beneficially affect the oxidative balance in the human colon nih.govbohrium.com. One of the primary mechanisms is its influence on the glutathione (B108866) (GSH) and uric acid metabolic pathways. A study involving healthy volunteers demonstrated that rectal administration of a 100 mM sodium butyrate solution for two weeks led to significantly higher concentrations of GSH (p<0.05) and lower levels of uric acid (p<0.01) compared to a placebo nih.govbohrium.com. These changes were associated with the increased expression of the rate-limiting enzyme for GSH synthesis and decreased expression of the enzyme responsible for uric acid production nih.govbohrium.com.

Glutathione is a crucial intracellular antioxidant, protecting cells from damage caused by reactive oxygen species (ROS). By increasing GSH levels, butyrate enhances the cell's capacity to neutralize harmful free radicals. Conversely, while uric acid can act as an antioxidant in the bloodstream, high intracellular concentrations can have pro-oxidant effects. By lowering mucosal uric acid, butyrate helps maintain a healthier intracellular redox environment nih.gov.

Furthermore, butyrate's influence extends to its role as a histone deacetylase (HDAC) inhibitor youtube.com. This epigenetic regulation can impact the expression of genes involved in managing oxidative stress. For instance, beta-hydroxybutyrate, a compound structurally similar to butyrate, has been shown to be an endogenous HDAC inhibitor that can regulate the expression of key transcription factors like FOXO3, which controls the response to oxidative stress youtube.com. In some contexts, such as in hepatoma cells, butyrate has been observed to induce an increase in intracellular ROS, which in turn triggers autophagy—a cellular self-cleaning process—by inhibiting the Akt/mTOR pathway, suggesting a complex, context-dependent role in cellular stress responses nih.gov.

Table 1: Impact of Butyrate Treatment on Oxidative Stress Markers in Human Colonic Mucosa
MarkerEffect of Butyrate TreatmentSignificance (p-value)Associated Gene Expression Change
Glutathione (GSH)Increasedp &lt; 0.05Increased expression of rate-limiting enzyme for synthesis
Uric AcidDecreasedp &lt; 0.01Decreased expression of rate-limiting enzyme for synthesis

Maintenance of Epithelial Barrier Function and Mucosal Integrity

Butyrate is a key molecule in the maintenance and enhancement of the intestinal epithelial barrier, which is crucial for preventing the passage of harmful luminal substances into the body nih.govnih.govresearchgate.net. As a primary energy source for colonocytes, butyrate supports the health and integrity of the cells lining the colon nih.gov.

Research has shown that butyrate enhances intestinal epithelial barrier formation by modulating the expression of tight junction proteins nih.govnih.govresearchgate.net. Specifically, studies using human intestinal epithelial cells have found that physiologically relevant concentrations of butyrate promote barrier function, as measured by an increase in transepithelial electrical resistance (TEER) nih.gov. A key mechanism behind this is the repression of claudin-2, a tight junction protein that increases permeability nih.govnih.gov.

This regulatory effect is linked to the anti-inflammatory interleukin-10 receptor α-subunit (IL-10RA) nih.govnih.gov. Butyrate has been shown to induce the expression of IL-10RA mRNA and protein. The subsequent signaling cascade appears to be essential for the butyrate-mediated repression of claudin-2, thereby strengthening the barrier nih.govnih.gov. This finding provides a novel link between microbial metabolism and host immune signaling in the regulation of mucosal integrity nih.gov. By fortifying the epithelial barrier, butyrate helps to maintain gut homeostasis and prevent inflammatory responses that can be triggered by the infiltration of gut microbes and their products nih.govmdpi.com.

However, it is important to note that the effects of butyrate can be context-dependent. For example, one study found that in primary epithelial monolayers from patients with ulcerative colitis, butyrate did not protect against inflammation-induced barrier dysfunction oup.com.

Table 2: Research Findings on Butyrate's Role in Epithelial Barrier Function
MechanismEffectKey Proteins/Receptors InvolvedReference
Tight Junction RegulationEnhances barrier formation (increased TEER)Claudin-2 (repression) nih.govnih.gov
Immune SignalingInduces IL-10RA expressionInterleukin-10 Receptor α-subunit (IL-10RA) nih.govnih.gov
Energy SourceProvides energy for colonocytesN/A nih.gov

Table of Compounds

Compound Name
This compound
Butyrate
Sodium butyrate
Glutathione
Uric acid
Beta-hydroxybutyrate
Claudin-2
Interleukin-10

Iv. Environmental Fate and Biodegradation Pathways of Esters

Microbial Degradation of Esters in Diverse Environments

Microbial degradation plays a central role in the breakdown of esters in various environments, including water, soil, and sediments. This process is facilitated by a diverse range of microorganisms capable of cleaving the ester bond.

The biodegradation of esters is often carried out by microbial consortia, where different microorganisms contribute to the complete breakdown of the compound. Numerous microbial strains, including both bacteria and fungi, have been reported to degrade esters under aerobic, anaerobic, and facultative conditions.

While specific microbial consortia and individual microorganisms uniquely adapted for decyl butyrate (B1204436) degradation are not extensively detailed in the provided literature, research on other esters, such as phthalate (B1215562) esters, indicates that both Gram-negative and Gram-positive bacteria are involved. Gram-positive bacteria may exhibit a broader substrate range, capable of degrading both low and high molecular weight esters. The widespread occurrence of non-specific esterases in microorganisms from various locations suggests a general capacity for ester degradation across diverse microbial communities.

The initial and often rate-limiting step in the microbial degradation of esters is the hydrolysis of the ester bond. This reaction is primarily catalyzed by a diverse group of enzymes known as esterases and hydrolases. Carboxylesterases, a significant family of these enzymes, are widely distributed and catalyze the cleavage of ester bonds in a variety of substrates.

Esterases can catalyze ester hydrolysis, splitting esters into a carboxylic acid and an alcohol. Some esterases can also catalyze transesterification reactions. The catalytic mechanism typically involves a nucleophilic attack on the carbonyl carbon of the ester bond.

Following the initial hydrolysis, the resulting carboxylic acid and alcohol undergo further downstream catabolism. These products can be channeled into central metabolic pathways, such as the citric acid cycle, for complete mineralization to carbon dioxide and water under aerobic conditions, or to carbon dioxide and methane (B114726) under anaerobic conditions.

The primary intermediate degradation products of decyl butyrate hydrolysis are butyric acid (a carboxylic acid) and 1-decanol (B1670082) (a fatty alcohol).

CompoundChemical FormulaPubChem CID
This compoundC₁₄H₂₈O₂229387
Butyric acidC₄H₈O₂264
1-DecanolC₁₀H₂₂O8174

These intermediate products can then be further degraded through various metabolic pathways. For instance, fatty acids like butyric acid can undergo beta-oxidation. Alcohols can be oxidized to their corresponding carboxylic acids.

Environmental conditions significantly influence the rate and extent of ester biodegradation.

Temperature: Increasing temperature generally accelerates the hydrolysis process due to increased kinetic energy. Studies on the degradation of other esters in sediments have shown significantly longer half-lives at lower temperatures.

pH: pH can have a notable impact on hydrolysis rates. For some esters, degradation is significantly faster under alkaline conditions compared to neutral or acidic conditions.

Substrate Concentration: While not specifically detailed for this compound in the provided results, substrate concentration can influence microbial activity and degradation kinetics. High concentrations of some long-chain esters or their degradation products have been observed to potentially inhibit microbial processes like methanogenesis in anaerobic digestion.

Chemical Structure: The chemical structure of the ester, particularly the length and complexity of the carbon chains, influences its biodegradability. Esters with shorter carbon chains are generally more readily biodegradable than those with longer or more complex structures. However, some studies on phthalate monoesters did not find a direct relationship between alkyl chain length and biodegradation half-life in sediments. This compound has a combined chain length of 14 carbons (4 from butyric acid and 10 from decanol).

Data on the specific degradation kinetics of this compound under varying environmental conditions were not prominently featured in the search results. However, general principles observed for other esters suggest that optimal temperature and pH ranges exist for efficient microbial degradation.

Proposed Environmental Catabolic Pathways

The environmental catabolic pathways for esters generally involve the initial enzymatic hydrolysis of the ester bond, followed by the further metabolism of the resulting alcohol and carboxylic acid.

While the basic pathway of ester hydrolysis is well-established, research continues to elucidate novel metabolic pathways, particularly for the degradation of more complex or recalcitrant esters. Studies on the degradation of phthalate esters, for example, have identified specific pathways involving stepwise hydrolysis and further breakdown of the phthalate moiety and side chain alcohols. These pathways often involve a series of enzymatic reactions that convert the initial hydrolysis products into intermediates that can enter central metabolic routes.

For this compound, the proposed environmental catabolic pathway would begin with the hydrolysis catalyzed by microbial esterases or hydrolases, yielding butyric acid and 1-decanol. Butyric acid can be metabolized through beta-oxidation, a common pathway for fatty acid degradation. 1-Decanol can be oxidized to decanoic acid, which can also undergo beta-oxidation. The products of beta-oxidation (acetyl-CoA) can then enter the citric acid cycle. While this general pathway is expected, specific details regarding the microorganisms and the precise enzymatic steps involved in the complete mineralization of this compound in various environmental settings would require further dedicated research.

V. Advanced Analytical Techniques for Characterization and Quantification of Decyl Butyrate

Chromatographic Methodologies

Chromatographic techniques are widely used for the separation, identification, and quantification of decyl butyrate (B1204436) within complex mixtures. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique frequently applied to the analysis of volatile and semi-volatile compounds like decyl butyrate. In GC-MS, components of a sample are first separated based on their boiling points and interactions with the stationary phase in a gas chromatography column. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).

GC-MS is particularly effective for the qualitative identification of this compound by comparing its mass spectrum and retention time to those of authentic standards or spectral libraries, such as the NIST Mass Spectrometry Data Center. nih.govnist.gov The mass spectrum of this compound shows characteristic fragments that aid in its identification. nih.govnist.gov For instance, common fragments observed in the electron ionization (EI) mass spectrum of this compound include peaks at m/z 43, 71, and 89. nih.gov

Quantitative analysis of this compound using GC-MS can be achieved by integrating the peak areas corresponding to the compound in the chromatogram and comparing them to calibration curves generated using known concentrations of a this compound standard. The sensitivity of GC-MS, especially when employing techniques like selected ion monitoring (SIM), makes it suitable for analyzing samples with limited amounts of analyte. nih.gov Derivatization of fatty acids to form more volatile methyl esters is a common practice before GC-MS analysis, although this compound, being an ester, may not always require this step depending on the specific method. shimadzu.comacs.orgnih.gov

GC-MS methods have been developed and validated for the simultaneous determination of various fatty acids and their esters in complex matrices. diva-portal.org These methods often involve optimized extraction and derivatization procedures to ensure accurate and reproducible results. diva-portal.org The use of internal standards, such as isotopically labeled fatty acids, can further improve the precision and accuracy of quantitative GC-MS analysis by compensating for variations in sample preparation and instrument performance. nih.govshimadzu.com

High-Performance Liquid Chromatography (HPLC) for Isolation, Purification, and Quantification

High-Performance Liquid Chromatography (HPLC) is another versatile chromatographic technique utilized for the analysis of this compound, particularly when the sample matrix is less volatile or requires separation based on polarity. HPLC separates compounds based on their interactions with a stationary phase and a liquid mobile phase under high pressure.

HPLC can be employed for the isolation and purification of this compound from complex mixtures before further analysis or application. Different stationary phases and mobile phase compositions can be optimized to achieve effective separation based on the chemical properties of this compound and the matrix components.

For quantification, HPLC is used in conjunction with suitable detectors. Refractive index detectors are commonly used for esters like this compound, as they respond to changes in the refractive index of the eluent caused by the presence of the analyte. nih.govjmb.or.kr UV detectors can also be used, particularly if the this compound molecule or a derivative has a chromophore that absorbs UV light at a specific wavelength. scielo.brcerealsgrains.orggoogle.com However, simple alkyl esters like this compound may have limited UV absorption, necessitating derivatization to introduce a detectable chromophore. cerealsgrains.orggerli.com

HPLC methods have been developed for the analysis of fatty acid esters, including the separation of esters based on their chain length and degree of unsaturation. scielo.brjst.go.jpsigmaaldrich.com Reversed-phase HPLC, using C18 columns and mobile phases consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, is a common approach for separating fatty acid esters. google.comjst.go.jpsigmaaldrich.comresearchgate.net

Research has demonstrated the application of HPLC for the analysis of alkyl butyrates, including this compound, often in the context of enzymatic synthesis reactions. nih.govjmb.or.kr These studies highlight the ability of HPLC to monitor the formation and quantify the amount of this compound produced. nih.govjmb.or.kr

High-Performance Capillary Electrophoresis (HPCE) for Chiral Separations

High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Electrophoresis (CE), is an analytical technique that separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary tube. While primarily known for separating charged species, HPCE can be adapted for the separation of neutral compounds, including esters, through the use of pseudostationary phases or by forming charged complexes.

For chiral separations, HPCE can utilize chiral selectors added to the background electrolyte. These selectors interact differentially with enantiomers, allowing for their separation. While direct information on the chiral separation of this compound using HPCE is not explicitly available in the search results, HPCE is a recognized technique for chiral analysis of various compounds. The application of HPCE for the analysis of related substances, such as sulfobetaines, which are zwitterionic compounds, indicates the technique's versatility in handling different types of molecules. sigmaaldrich.com The availability of HPCE buffer solutions suggests its use in various analytical contexts. humeau.com However, the specific application to chiral this compound would depend on the availability of suitable chiral selectors that can interact with this particular ester.

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the structure and quantity of this compound by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used for the structural elucidation and quantification of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide detailed information about the arrangement of atoms and the functional groups within the this compound molecule.

¹H NMR spectroscopy is particularly useful for identifying and quantifying different types of protons in the molecule based on their chemical shifts, splitting patterns, and integration areas. researchgate.netiiste.orgaocs.orgaocs.org For this compound, the ¹H NMR spectrum would show distinct signals corresponding to the protons of the methyl groups, methylene (B1212753) groups in the alkyl chain, and the methylene group adjacent to the carbonyl group in the butyrate portion. nih.gov The integration of these signals can be used for quantitative analysis, such as determining the purity of a this compound sample or quantifying its presence in a mixture. researchgate.netaocs.org ¹H NMR has been used to determine the fatty acid composition of oils and lipids, including the quantification of saturated and unsaturated fatty acids. iiste.orgaocs.orgsci-hub.se

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule, providing further confirmation of its structure. nih.goviiste.orgaocs.org ¹³C NMR can also be used for quantitative analysis, although it is generally less sensitive than ¹H NMR. iiste.org Studies have used ¹³C NMR to determine the fatty acid composition and positional distribution of acyl groups in triglycerides. iiste.orgsci-hub.se

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide correlations between nuclei, which are invaluable for confirming assignments in 1D spectra and elucidating complex structures. While not specifically detailed for this compound in the search results, these techniques are standard tools in structural organic chemistry and would be applicable for a comprehensive structural analysis of this compound if needed.

NMR spectroscopy offers advantages such as minimal sample preparation and non-destructive analysis, making it suitable for analyzing this compound in various matrices. researchgate.netiiste.orgsci-hub.se It can provide information on the composition of complex mixtures containing this compound without the need for prior separation. researchgate.netsci-hub.se

Here is a summary of some analytical parameters and findings related to the techniques:

TechniqueApplicationKey Findings / ParametersSource
GC-MSQualitative and Quantitative AnalysisCharacteristic mass fragments (e.g., m/z 43, 71, 89). nih.gov Can be used with SIM for sensitivity. nih.gov Effective for fatty acid methyl esters. shimadzu.comacs.orgnih.govdiva-portal.org Validated methods available. diva-portal.org nih.govnist.govnih.govshimadzu.comacs.orgnih.govdiva-portal.org
HPLCIsolation, Purification, QuantificationUsed with refractive index or UV detectors. nih.govjmb.or.krscielo.brcerealsgrains.orggoogle.com Reversed-phase (C18) is common for fatty acid esters. google.comjst.go.jpsigmaaldrich.comresearchgate.net Used to monitor synthesis of alkyl butyrates. nih.govjmb.or.kr nih.govjmb.or.krscielo.brcerealsgrains.orggoogle.comgerli.comjst.go.jpsigmaaldrich.comresearchgate.net
¹H NMRStructural Elucidation, QuantificationProvides information on proton environments. researchgate.netiiste.orgaocs.orgaocs.org Integration areas can be used for quantification. researchgate.netaocs.org Useful for determining fatty acid composition. iiste.orgaocs.orgsci-hub.se nih.govresearchgate.netiiste.orgaocs.orgaocs.orgsci-hub.se
¹³C NMRStructural ElucidationProvides information on carbon skeleton. nih.goviiste.orgaocs.org Can be used for compositional analysis. iiste.orgsci-hub.se nih.goviiste.orgaocs.orgsci-hub.se

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Characterization and Identification of Metabolic Intermediates

Mass spectrometry (MS) is a powerful technique for identifying and characterizing organic molecules like this compound by measuring their mass-to-charge ratio (m/z). Electron ionization (EI) is a common ionization method in GC-MS, which typically results in significant fragmentation of the molecule. The fragmentation pattern serves as a fingerprint for identification, often compared against spectral libraries. For esters, characteristic fragmentation pathways in EI-MS can include α-cleavage, β-cleavage, and McLafferty rearrangement, leading to predictable fragment ions related to both the alcohol and acid portions of the ester. ccsenet.orgmiamioh.edu For this compound, the molecular ion (M⁺) would be at m/z 228. nih.govnist.gov Common fragments observed in the EI mass spectrum of this compound include prominent peaks at m/z 43, 71, and 89. nih.gov These fragments correspond to characteristic cleavages within the butyrate and decyl chains. For example, the fragment at m/z 43 is typical for the butyryl group (C₃H₇⁺).

Electrospray ionization mass spectrometry (ESI-MS), on the other hand, is a soft ionization technique that typically produces intact molecular ions or adduct ions, such as protonated molecules ([M+H]⁺), sodiated molecules ([M+Na]⁺), or ammoniated molecules ([M+NH₄]⁺), with minimal fragmentation in the initial MS scan. nih.govrsc.orgresearchgate.net This is particularly useful for determining the molecular weight of the compound. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of less volatile or thermally labile compounds. While EI-MS is commonly used for volatile esters like this compound via GC-MS, ESI-MS can be applied, especially when analyzing this compound in complex liquid matrices or when investigating potential metabolic intermediates that might be less volatile or more polar than the parent compound.

The identification of metabolic intermediates of this compound, such as decanol (B1663958) and butyric acid, could potentially be achieved using MS or ESI-MS by targeting their specific m/z values and fragmentation patterns. For instance, butyric acid (C₄H₈O₂) has a molecular weight of 88.058 Da, and decanol (C₁₀H₂₂O) has a molecular weight of 158.17 Da. These potential metabolites would exhibit distinct mass spectra compared to this compound, allowing for their identification if present in a sample. ESI-MS/MS can provide further structural information on these potential intermediates by fragmenting the parent ions and analyzing the resulting product ions. nih.govresearchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. This combination is crucial for analyzing this compound in complex samples where it is present alongside numerous other compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful hyphenated technique widely used for the analysis of complex mixtures. nih.govmdpi.comnih.gov In LC-MS/MS, the liquid chromatograph separates components of a sample based on their differential interactions with a stationary phase and a mobile phase. The separated components then enter the mass spectrometer, where they are ionized and detected. Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). This provides a higher level of specificity and sensitivity compared to single-stage MS, making it ideal for selectively detecting and quantifying a target analyte like this compound within a complex matrix. shimadzu.com

LC-MS/MS is particularly advantageous for analyzing compounds that are not sufficiently volatile or are thermally labile for GC-MS. While this compound is relatively volatile, LC-MS/MS can still be applied, especially if the sample matrix is complex or contains other less volatile components of interest. The LC separation helps to resolve this compound from isobaric or interfering compounds that might have similar m/z values in a direct MS analysis. mdpi.com

For the analysis of this compound by LC-MS/MS, appropriate LC columns (e.g., reversed-phase C18) and mobile phases would be selected to achieve optimal separation. ESI is a common ionization source for LC-MS/MS, capable of generating charged species of this compound or its adducts. mdpi.com In the MS/MS stage, a precursor ion corresponding to this compound (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺) would be selected and fragmented by collision-induced dissociation (CID). The resulting characteristic product ions would be monitored for identification and quantification. This Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) approach significantly enhances the selectivity of the method, allowing for the accurate quantification of this compound even at low concentrations in complex samples. lcms.czshimadzu.com LC-MS/MS has been successfully applied to the analysis of various esters and flavor compounds in complex matrices, demonstrating its suitability for this compound analysis. organomation.comcoresta.orgresearchgate.netbiorxiv.org

Quantitative Analytical Method Development and Validation

Developing a reliable quantitative analytical method for this compound involves a systematic process to ensure the method is accurate, precise, and suitable for its intended purpose. Method validation is a critical step that provides documented evidence that the analytical procedure consistently yields results that meet predefined acceptance criteria. npra.gov.mywjarr.comparticle.dkqbdgroup.com

Parameters for Method Validation (e.g., specificity, accuracy, linearity, robustness, stability)

Method validation for the quantitative analysis of this compound typically involves evaluating several key parameters to demonstrate the method's performance characteristics. These parameters are generally guided by regulatory guidelines such as those from the International Conference on Harmonisation (ICH). npra.gov.mywjarr.comeuropa.euresearchgate.net

Specificity: Specificity is the ability of the method to unequivocally assess the analyte (this compound) in the presence of components that may be expected to be present in the sample matrix, such as impurities, degradation products, or matrix components. npra.gov.myparticle.dkqbdgroup.comeuropa.euelementlabsolutions.comlabmanager.com This is often demonstrated by analyzing blank matrix samples, samples spiked with potential interfering substances, and comparing their chromatograms or mass spectra to those of pure this compound standards. qbdgroup.comresearchgate.netelementlabsolutions.com For LC-MS/MS methods, specificity is enhanced by the combination of chromatographic separation and the selective detection of specific precursor-to-product ion transitions. shimadzu.com

Accuracy: Accuracy expresses the closeness of agreement between the value found by the method and the true value or an accepted reference value. npra.gov.myparticle.dkelementlabsolutions.comlabmanager.com Accuracy is typically assessed by analyzing samples of known concentrations (e.g., spiked blank matrix samples) across the intended range of the method. npra.gov.myelementlabsolutions.com The results are usually expressed as the percentage recovery of the spiked amount. Acceptance criteria for accuracy are typically defined as a percentage range around the true value (e.g., 95-105%). npra.gov.my

Linearity: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a defined range. npra.gov.mywjarr.comparticle.dkqbdgroup.comeuropa.eulabmanager.com Linearity is evaluated by analyzing a series of solutions containing the analyte at different concentrations, typically a minimum of five concentration levels, spanning the expected working range. wjarr.comqbdgroup.comlabmanager.com A calibration curve is constructed by plotting the instrument response (e.g., peak area) against the corresponding analyte concentration. Linearity is assessed by calculating the correlation coefficient (r or R²) and evaluating the regression line (slope and y-intercept). A high correlation coefficient (typically ≥ 0.999) indicates good linearity. labmanager.commdpi.com

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.01550
2.53890
5.07800
7.511650
10.015520

Robustness: Robustness is a measure of the capacity of the analytical procedure to remain unaffected by small, but deliberate variations in method parameters. npra.gov.myparticle.dkeuropa.euresearchgate.netelementlabsolutions.com Evaluating robustness helps to ensure the reliability of the method during normal usage and in different laboratory environments. elementlabsolutions.com Typical variations might include changes in mobile phase composition or flow rate (for LC-based methods), column temperature, or instrument settings. elementlabsolutions.com The effect of these variations on method performance (e.g., peak area, retention time) is assessed.

Stability: Stability refers to the stability of the analyte in the sample matrix and the stability of standard and sample solutions over time under specified storage conditions. npra.gov.myparticle.dk This validation parameter ensures that the concentration of this compound does not change significantly during sample preparation, storage, and analysis. particle.dk Stability studies involve analyzing samples and solutions stored under different conditions (e.g., at room temperature, refrigerated, frozen) for various time periods and comparing the results to freshly prepared samples. particle.dk

Other validation parameters that may be evaluated depending on the intended use of the method include the Limit of Detection (LOD), the lowest concentration of the analyte that can be detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be accurately and precisely quantified. npra.gov.mywjarr.comparticle.dkqbdgroup.com Precision, which describes the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample, is also a critical parameter, typically assessed at different levels (repeatability and intermediate precision). npra.gov.myparticle.dkelementlabsolutions.comlabmanager.commdpi.com

Vi. Advanced Research Directions and Emerging Principles in Decyl Butyrate Studies

Advancements in Biocatalytic Synthesis of Functional Esters

Biocatalysis, utilizing enzymes such as lipases and esterases, presents a promising sustainable alternative to conventional chemical synthesis for producing esters like decyl butyrate (B1204436). This approach offers advantages such as milder reaction conditions, high specificity, and reduced environmental impact researchgate.netredalyc.orgmdpi.com. Significant research efforts are directed towards enhancing the efficiency and scalability of these enzymatic processes.

Rational Design and Engineering of Ester-Synthesizing Biocatalysts

Rational design and protein engineering are crucial for developing biocatalysts with improved activity, selectivity, and stability for ester synthesis. Lipases (EC 3.1.1.3) are widely explored for their ability to catalyze esterification and transesterification reactions redalyc.orginrs.ca. Studies involve modifying enzyme structures, often targeting active-site residues, to enhance their performance in specific reaction conditions, including low water content systems which favor ester synthesis over hydrolysis inrs.canih.gov. For instance, computationally-guided semi-rational design has been applied to improve the catalytic efficiency and selectivity of lipases for synthesizing flavor and fragrance compounds inrs.ca. While research on decyl butyrate specifically in this context is less prominent in the immediate search results, the principles of engineering lipases and esterases for the synthesis of medium-to-long chain fatty acid esters are directly applicable. Cutinases (EC 3.1.1.74), known for their activity on ester bonds, are also being investigated for ester synthesis, showing affinity for C4 to C10 carbon chains jmb.or.krjmb.or.kr.

Development of Sustainable and Scalable Production Systems for Specialty Esters

The development of sustainable and scalable production systems for specialty esters, including compounds like this compound, is a key research area in biocatalysis. While laboratory-scale enzymatic synthesis of various esters has shown significant advancements, the industrial implementation faces challenges, particularly regarding the cost of biocatalysts and the scarcity of scaling-up studies researchgate.netmdpi.com. Research explores strategies to overcome these hurdles, such as using immobilized enzymes for improved stability and reusability, and optimizing reaction conditions in solvent-free systems or environmentally friendly media like supercritical carbon dioxide researchgate.netcolab.wsresearchgate.netjst.go.jpresearchgate.net. For example, studies on the enzymatic synthesis of decyl oleate (B1233923), a cosmetic ester, have investigated the use of immobilized lipases in solvent-free systems, demonstrating high conversion yields and biocatalyst reusability researchgate.netresearchgate.net. The principles and methodologies developed for such long-chain ester synthesis are relevant to the sustainable production of this compound. Utilizing low-cost raw materials and optimizing fermentation processes for microbial enzyme production are also part of developing economically viable and sustainable systems redalyc.orgmdpi.com.

Elucidation of Complex Biochemical Networks Involving Butyrate Esters

Understanding the biological roles and metabolic fates of butyrate esters involves exploring the intricate biochemical networks within diverse biological systems. This includes investigating how microbes metabolize and biotransform esters and characterizing the enzymes involved in these processes.

Interplay of Microbial Metabolism and Ester Biotransformation in Diverse Biological Systems

Microorganisms play a significant role in the metabolism and biotransformation of esters, including butyrate esters. In systems like the mammalian gut, anaerobic microbes ferment dietary fibers to produce short-chain fatty acids (SCFAs) like butyrate, which are involved in various physiological processes researchgate.netwikipedia.orgwikipedia.org. While this compound is a longer-chain ester, the principles of microbial ester metabolism and biotransformation are relevant. Research explores how microbial communities in different environments process esters, potentially leading to their synthesis or degradation. For instance, lactic acid bacteria (LAB) are known to produce ester-derived compounds and can biotransform precursors like butanol into fruity-like flavors, including butyl butyrate ugm.ac.id. Studies on microbial fermentation for the production of short-chain fatty acid esters highlight the potential for biological systems to synthesize these compounds researchgate.netnih.gov.

Functional Characterization of Novel Enzymes Involved in Butyrate Ester Synthesis and Degradation

Identifying and characterizing novel enzymes involved in the synthesis and degradation of butyrate esters is fundamental to understanding their biochemical networks. Lipases and esterases are key enzyme classes in this context mdpi.com. Research focuses on understanding their substrate specificity, catalytic mechanisms, and how they are regulated within biological systems. Studies on cutinases, for example, have investigated their substrate preference for different chain lengths of alcohols in ester synthesis reactions with butyric acid, providing insights into the enzymatic determinants of ester formation jmb.or.krjmb.or.kr. Metagenomic approaches are also being used to discover novel esterases with potential applications in ester synthesis mdpi.com. Functional characterization involves analyzing enzyme activity under various conditions and exploring their potential for catalyzing specific esterification or hydrolysis reactions relevant to butyrate esters.

Methodological Innovations in Ester Research

Advancements in analytical techniques are crucial for the detection, identification, and quantification of esters, as well as for studying the enzymes and metabolic pathways involved in their synthesis and degradation. Modern analytical methods offer increased sensitivity, specificity, and efficiency compared to traditional techniques science.govmdpi.comnih.gov.

Chromatographic techniques, particularly Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), are widely used for the analysis of esters in various matrices science.govmdpi.comnih.govresearchgate.net. GC-MS is particularly valuable for volatile and semi-volatile esters like this compound. Methodological innovations include the development of advanced sample preparation techniques such as Solid-Phase Microextraction (SPME) and Liquid-Phase Microextraction (LPME) to improve extraction efficiency and analyte enrichment from complex biological and environmental samples science.govmdpi.comnih.gov. High-Resolution Mass Spectrometry (HRMS) provides more accurate mass measurements, aiding in the identification of novel or low-abundance esters and related metabolites science.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for structural elucidation and quantitative analysis of metabolites, including those involved in butyrate metabolism researchgate.net. These methodological advancements enable more comprehensive and detailed studies of this compound and its role in biological and chemical systems.

Integration of Multi-Omics Approaches for Comprehensive Metabolic Profiling

The application of multi-omics approaches, including genomics, transcriptomics, proteomics, and metabolomics (specifically lipidomics), is a powerful strategy for comprehensively profiling the metabolic fate of compounds. While direct multi-omics studies on this compound metabolism were not prominently found, these integrated techniques have been successfully applied to investigate the metabolism of various lipids and esters. For instance, multi-omics has been utilized to understand lipid metabolism in organisms and identify metabolic alterations in response to dietary changes or other factors. Studies have also explored the metabolic dynamics of butyrate, a component of this compound, in the context of gut microbiota using multi-omics approaches.

Applying multi-omics to this compound would involve analyzing how its presence influences gene expression (transcriptomics), protein synthesis and modification (proteomics), and the profile of metabolites and lipids (metabolomics and lipidomics) within a biological system. This could reveal the specific enzymatic pathways involved in its hydrolysis and further metabolism, the regulatory networks that control these processes, and the downstream effects on cellular biochemistry. Such an integrated approach provides a holistic view of how an organism processes and responds to this compound, moving beyond traditional single-omics analyses.

Development of Predictive Models for Ester Reactivity and Biological Fate

Predictive modeling, particularly quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), plays a crucial role in estimating the reactivity and biological fate of organic compounds, including esters. These models correlate molecular descriptors (numerical representations of chemical structure) with experimental properties or activities.

For esters, QSAR models have been developed to predict various endpoints such as hydrolysis rates and toxicity. These models can consider factors influencing ester reactivity, such as electronic and steric properties. The development of predictive models for this compound would involve calculating relevant molecular descriptors and correlating them with experimental data on its reactivity (e.g., hydrolysis rates under different conditions) and biological fate (e.g., predicted metabolic pathways or persistence). Machine learning frameworks are increasingly being used to develop such predictive models for chemical reactions and properties of organic molecules. While specific models for this compound were not detailed, the established methodologies for esters provide a strong basis for developing models to predict its behavior in various environments and biological systems.

Advanced Structural Analysis for Ester-Enzyme Interactions and Activity

Understanding the interactions between esters and enzymes, particularly esterases and lipases that catalyze ester hydrolysis, is critical for comprehending their biological fate and potential enzymatic transformations. Advanced structural analysis techniques, such as X-ray crystallography and molecular docking, provide detailed insights into the binding sites and catalytic mechanisms of these enzymes.

Studies on various esterases have revealed the architecture of their active sites, including the catalytic triad (B1167595) (often serine, histidine, and aspartic acid residues) and oxyanion hole, which are crucial for substrate binding and catalysis. Structural analysis has also elucidated how variations in enzyme structure, including the presence and conformation of 'cap' domains, can influence substrate specificity and access to the active site. Molecular docking simulations can predict how a specific ester, like this compound, might fit into the active site of a known esterase, identifying key residues involved in binding and potential catalytic interactions. While structural data specifically for this compound bound to an enzyme were not found, research on the interaction of esterases with other butyrate esters, such as p-nitrophenyl butyrate, provides valuable general principles about how enzymes recognize and process substrates containing the butyrate moiety. Continued advanced structural analysis of esterases, potentially including co-crystallization or sophisticated docking studies with this compound, would provide a molecular-level understanding of its enzymatic transformation.

Q & A

Q. What are the critical physical-chemical properties of decyl butyrate for experimental identification and handling?

this compound (CAS 5454-09-1) is characterized by a boiling point of 270°C (at 760 Torr), a density of 0.887 g/cm³, and a refractive index of 1.44048 (20°C). These properties are essential for distinguishing it from similar esters during analytical procedures like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The compound’s stability under standard laboratory conditions (e.g., no explosive risk) and low acute toxicity (GHS Category 4) also inform safe handling protocols .

Q. What methodologies are recommended for synthesizing this compound in laboratory settings?

this compound can be synthesized via esterification of butyric acid with 1-decanol using immobilized enzymes (e.g., immRcut) as catalysts. A typical protocol involves reacting 100 mM of each substrate at 30°C for 8 hours with agitation (140 rpm). Reaction progress is monitored by tracking precursor alcohol consumption via HPLC, particularly when commercial standards for this compound are unavailable .

Q. How can researchers quantify this compound in the absence of commercial analytical standards?

Indirect quantification is achievable by measuring the decrease in 1-decanol concentration post-reaction using HPLC. This approach relies on stoichiometric relationships and assumes complete conversion of the alcohol, validated through control experiments with known standards for analogous esters (e.g., ethyl butyrate) .

Advanced Research Questions

Q. What experimental designs are effective for studying this compound’s ecological roles, such as in chemical communication?

In behavioral assays, this compound’s function as an appeasement pheromone in ants (Polyergus rufescens) was tested using solvent-daubed surrogate insects (e.g., Camponotus ligniperda workers). Aggression metrics (latency to attack, accumulated attacking time) were quantified in controlled environments with Formica cunicularia colonies. Controls included solvent-only treatments to isolate the compound’s effects. This design ensures reproducibility and minimizes confounding variables .

Q. How can researchers address contradictions in this compound’s stability data across studies?

Discrepancies in stability reports may arise from environmental factors (e.g., humidity, light exposure) or analytical method sensitivity. A systematic approach involves:

  • Replicating studies under standardized conditions (e.g., inert atmosphere, controlled temperature).
  • Cross-validating results using multiple techniques (e.g., GC-MS, nuclear magnetic resonance).
  • Reporting detailed experimental parameters (e.g., purity of precursors, catalyst loading) to identify variables influencing degradation .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response effects in biological systems?

Time-dependent metrics (e.g., mutual investigation duration, attack frequency) should be analyzed using non-parametric tests (e.g., Mann-Whitney U-test) due to small sample sizes and non-normal data distributions. Multivariate analyses (e.g., principal component analysis) can disentangle compound-specific effects from solvent or handling artifacts in behavioral studies .

Methodological Considerations

Q. How to optimize chromatographic separation of this compound from complex mixtures?

Use polar stationary phases (e.g., polyethylene glycol) in GC to resolve this compound from co-eluting esters. For HPLC, a C18 column with a gradient elution (acetonitrile/water) improves peak resolution. Confirm identity via mass spectrometry fragmentation patterns or spiking with synthesized standards .

Q. What controls are critical when testing this compound’s bioactivity in vivo?

Include:

  • Negative controls : Solvent-only treatments (e.g., hexane) to rule out vehicle effects.
  • Positive controls : Known bioactive esters (e.g., octyl butyrate) to benchmark activity.
  • Blinding : Independent observers to reduce bias in behavioral scoring .

Data Presentation Guidelines

  • Tables : Report physical properties with measurement uncertainties (e.g., density ±0.001 g/cm³).
  • Figures : Use boxplots for behavioral data to show median, quartiles, and outliers. Annotate chromatograms with retention times and peak areas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.